![molecular formula C13H13N3O2S3 B2697344 3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide CAS No. 402945-08-8](/img/structure/B2697344.png)

3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

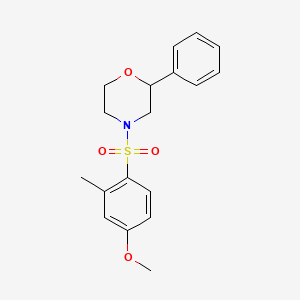

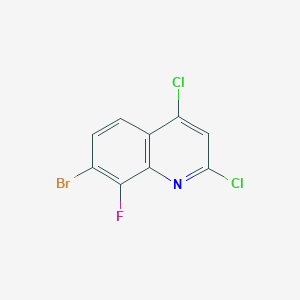

3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide , also known by its chemical formula C₁₀H₉N₃OS₂ , belongs to the class of compounds containing a 1,3,4-thiadiazole scaffold . This heterocyclic moiety has garnered significant interest due to its diverse biological activities. Notably, it exhibits anticonvulsant, antidiabetic, anticancer, anti-inflammatory, antiviral, and antimicrobial properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials to form the 1,3,4-thiadiazole ring system. Various synthetic routes have been explored, including condensation reactions, cyclizations, and functional group transformations. Researchers have modified the scaffold to enhance its potency as an anticonvulsant agent while minimizing toxicity .

Chemical Reactions Analysis

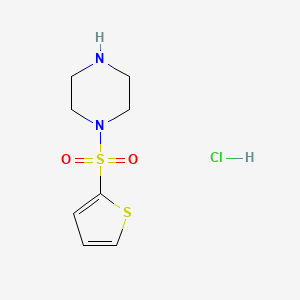

The compound’s reactivity depends on the presence of the thiadiazole ring and the phenacyl moiety. It can participate in various reactions, including nucleophilic substitutions, oxidation, and cyclizations. Notably, two derivatives—N-(5-{4-[(2,5-dichlorothiophen-3-yl)sulfonyl]piperazine1-yl}-1,3,4-thiadiazole-2-yl)pyrazine-2-carboxamide and N-(5-(4-{[3,5 bis (trifluoromethyl) phenyl]sulfonyl} piperazine-1-yl)-1,3,4-thiazol-2-yl) pyrazine-2-carboxamide —exhibited significant anticonvulsant activity .

Physical and Chemical Properties

Wissenschaftliche Forschungsanwendungen

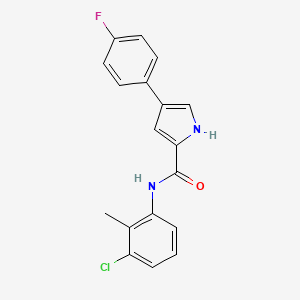

Synthesis and Anticancer Activity

- A study described the synthesis and evaluation of a series of compounds, including those related to 3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide, for their antiproliferative activity against human HCT-116 and MCF-7 cell lines. Several derivatives showed significant anticancer activity, with IC50 values ranging from 1.9 to 7.52 μg/mL on HCT-116 and 2.3 to 6.62 μg/mL on MCF-7 cell lines, suggesting their potential as anticancer agents (El Rayes et al., 2019).

Enzyme Inhibition for Alzheimer’s Disease Treatment

- Another research focused on synthesizing N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate them as new drug candidates for Alzheimer’s disease. The compounds were tested for their acetylcholinesterase (AChE) enzyme inhibition activity, which is a key target in Alzheimer’s disease treatment. The study indicates the potential of these compounds in developing new therapeutic agents for Alzheimer’s disease (Rehman et al., 2018).

Wirkmechanismus

Target of Action

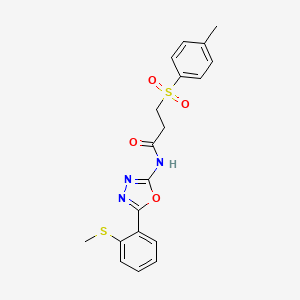

The primary target of the compound 3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide is Shikimate kinase . Shikimate kinase is an enzyme that plays a crucial role in the biosynthesis of aromatic amino acids in bacteria and plants .

Mode of Action

3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide interacts with Shikimate kinase, fitting well into the cavity of the enzyme . This interaction inhibits the function of the enzyme, leading to disruption in the biosynthesis of aromatic amino acids .

Biochemical Pathways

The compound affects the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids . By inhibiting Shikimate kinase, 3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide disrupts this pathway, leading to downstream effects such as the inhibition of protein synthesis .

Pharmacokinetics

The compound was found to have good drug likeness and dock scores , suggesting favorable absorption and distribution characteristics

Result of Action

The molecular and cellular effects of 3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide’s action include the inhibition of Shikimate kinase, disruption of the shikimate pathway, and subsequent inhibition of protein synthesis . This leads to its anti-tubercular activity, as it was found to be active against Mycobacterium tuberculosis H37Rv .

Eigenschaften

IUPAC Name |

3-[(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S3/c14-11(18)6-7-19-12-15-16-13(21-12)20-8-10(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLXHTUGJOVHNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)SCCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2697261.png)

![3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2697264.png)

![(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid](/img/structure/B2697267.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2697269.png)

![4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol](/img/structure/B2697277.png)

![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2697278.png)

![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2697283.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2697284.png)